3-Bromo-4-isopropylbenzoic acid chemical properties
3-Bromo-4-isopropylbenzoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Bromo-4-isopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-isopropylbenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile and valuable building block in modern organic synthesis. Its trifunctional nature—comprising a carboxylic acid handle for amide or ester formation, a bromine atom for cross-coupling reactions, and a sterically influential isopropyl group—makes it an attractive intermediate for constructing complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, a detailed protocol for its regioselective synthesis, key synthetic transformations, and its applications as a precursor in the development of novel compounds, particularly within the pharmaceutical and agrochemical sectors.
Physicochemical and Computed Properties
A comprehensive understanding of the physical and chemical properties of 3-Bromo-4-isopropylbenzoic acid is essential for its effective use in research and development. The key data for this compound are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 3-Bromo-4-(propan-2-yl)benzoic acid | [1] |
| Synonyms | 3-Bromo-4-isopropylbenzoic acid | [1] |
| CAS Number | 99070-17-4 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.10 g/mol | [1] |
| Physical Form | Solid | [2] |
| Melting Point | 151-153 °C (for isomer 4-Bromo-3-isopropylbenzoic acid) | [3] |
| Boiling Point | 326.2 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.445 g/cm³ (Predicted) | |
| pKa | 3.96 ± 0.10 (Predicted) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
| XLogP3 | 3.3 (Computed) | [1] |
| InChIKey | VLOPEDMMJXCNSH-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The most efficient and regioselective synthesis of 3-Bromo-4-isopropylbenzoic acid is achieved through the direct electrophilic bromination of its readily available precursor, 4-isopropylbenzoic acid.
Mechanistic Rationale for Regioselectivity
The outcome of the electrophilic aromatic substitution is dictated by the directing effects of the substituents already present on the benzene ring. In 4-isopropylbenzoic acid, the isopropyl group is an activating, ortho-, para- director, while the carboxylic acid group is a deactivating, meta- director.[4] Both groups direct the incoming electrophile (Br⁺) to the same position: the carbon at position 3. This concordance of directing effects results in a highly regioselective reaction, yielding predominantly the single desired isomer and simplifying purification.[5]
Detailed Synthesis Protocol
This protocol describes the laboratory-scale synthesis of 3-Bromo-4-isopropylbenzoic acid using molecular bromine in a suitable solvent.
Materials:
-
4-Isopropylbenzoic acid
-
Glacial Acetic Acid
-
Molecular Bromine (Br₂)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Deionized water
-
Round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser, ice bath
Procedure:
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 4-isopropylbenzoic acid (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material).
-
Bromine Addition: Cool the solution in an ice bath. Slowly add molecular bromine (1.05 eq) dropwise via the dropping funnel over 30 minutes with continuous stirring. The reaction mixture will turn a deep reddish-brown.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing cold deionized water (approx. 10x the volume of the acetic acid used). The product will precipitate as a solid.
-
Work-up: Stir the suspension for 15 minutes. To quench any unreacted bromine, add 10% sodium thiosulfate solution dropwise until the reddish-brown color disappears.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid thoroughly with cold deionized water to remove acetic acid and salts.
Purification by Recrystallization
Recrystallization is an effective method for purifying the crude product, leveraging its differential solubility in a solvent system at varying temperatures.
Materials:
-
Crude 3-Bromo-4-isopropylbenzoic acid
-
Ethanol/Water solvent mixture
-
Erlenmeyer flasks, hot plate, Buchner funnel
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Complete Crystallization: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum or in a desiccator to obtain the pure 3-Bromo-4-isopropylbenzoic acid.
Chemical Reactivity and Synthetic Utility
3-Bromo-4-isopropylbenzoic acid is a valuable intermediate due to its two primary reactive sites: the carboxylic acid group and the carbon-bromine bond.
Fischer Esterification
The carboxylic acid can be readily converted to an ester, a common functional group in active pharmaceutical ingredients. The Fischer-Speier esterification is a classic acid-catalyzed method.
Protocol: Synthesis of Methyl 3-bromo-4-isopropylbenzoate
-
Setup: Suspend 3-Bromo-4-isopropylbenzoic acid (1.0 eq) in methanol (which acts as both reagent and solvent, ~20 eq).
-
Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) as a catalyst.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) for 4-6 hours.
-
Work-up: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude ester can be further purified by column chromatography.
Suzuki-Miyaura Cross-Coupling
The carbon-bromine bond is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This reaction is a cornerstone of modern drug discovery for creating biaryl structures.
Protocol: Synthesis of a Biaryl Derivative
-
Setup: In a reaction vessel, combine 3-Bromo-4-isopropylbenzoic acid (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C for 6-12 hours.
-
Work-up: After cooling, acidify the aqueous layer to protonate the carboxylic acid and extract the product into an organic solvent.
-
Purification: Wash, dry, and concentrate the organic phase. Purify the final product by recrystallization or column chromatography.
Spectroscopic Analysis
Spectroscopic data is critical for confirming the structure and purity of the synthesized compound.
-
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃):
-
δ ~11-13 ppm (s, 1H): Carboxylic acid proton (-COOH), often broad.
-
δ ~8.15 ppm (d, 1H): Aromatic proton ortho to the COOH group.
-
δ ~7.80 ppm (dd, 1H): Aromatic proton between the Br and COOH groups.
-
δ ~7.45 ppm (d, 1H): Aromatic proton ortho to the isopropyl group.
-
δ ~3.40 ppm (sept, 1H): Methine proton of the isopropyl group (-CH(CH₃)₂).
-
δ ~1.25 ppm (d, 6H): Methyl protons of the isopropyl group (-CH(CH₃)₂).
-
-
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃):
-
δ ~171 ppm: Carboxylic acid carbon (-COOH).
-
δ ~155 ppm: Aromatic carbon attached to the isopropyl group (C4).
-
δ ~135 ppm: Aromatic carbon (CH).
-
δ ~132 ppm: Aromatic carbon (CH).
-
δ ~130 ppm: Aromatic carbon attached to the COOH group (C1).
-
δ ~128 ppm: Aromatic carbon (CH).
-
δ ~123 ppm: Aromatic carbon attached to the bromine (C3).
-
δ ~34 ppm: Methine carbon of the isopropyl group.
-
δ ~23 ppm: Methyl carbons of the isopropyl group.
-
-
Infrared (IR) Spectroscopy:
-
2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1600, ~1475 cm⁻¹: C=C stretches of the aromatic ring.
-
~1300 cm⁻¹: C-O stretch.
-
~800-900 cm⁻¹: C-H out-of-plane bending, indicative of substitution pattern.
-
Applications in Research and Development
A search of the patent literature reveals that 3-Bromo-4-isopropylbenzoic acid is a key intermediate in the synthesis of a variety of proprietary molecules, particularly in the life sciences.[1] Its structure is frequently incorporated as a core fragment in the development of:
-
Agrochemicals: Used in the synthesis of novel herbicides and fungicides where the specific substitution pattern is crucial for biological activity.
-
Pharmaceuticals: Serves as a precursor for active pharmaceutical ingredients (APIs). The bromine atom allows for the introduction of diverse functionalities via cross-coupling, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs targeting a range of therapeutic areas.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Bromo-4-isopropylbenzoic acid.
-
Hazards: May cause skin, eye, and respiratory tract irritation. Harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.
-
References
-
Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
PubChem. 3-Bromo-4-isopropylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
ChemBK. 4-BroMo-3-isopropylbenzoic acid. Available at: [Link]
- Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
-
ResearchGate. Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB.... Available at: [Link]
- Google Patents. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
- Google Patents. CN104230876A - New synthetic method for key intermediate cis-bromo-ester of conazole medicines.
- Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
-
International Journal of Innovative Science and Research Technology. Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Available at: [Link]
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Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Available at: [Link]
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PubMed Central (PMC). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Institutes of Health. Available at: [Link]
-
Western Kentucky University TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Available at: [Link]
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University of Glasgow. Selectivity of Aryl and Benzylic Bromination. Available at: [Link]
-
ResearchGate. Synthesis of four indicative organobromine compounds via in-situ Br2 generation and bromination. Available at: [Link]
-
SpectraBase. 3-Bromo-benzoic acid - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
-
PubChem. 4-Bromo-3-isopropylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]
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MPG.PuRe. Regioselective Bromination and Functionalization of Dibenzo[hi,st]ovalene as Highly Luminescent Nanographene with Zigzag Edges. Available at: [Link]
Sources
- 1. 3-Bromo-4-isopropylbenzoic acid | C10H11BrO2 | CID 18925780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-bromo-4-isopropylbenzoic acid CAS#: 99070-17-4 [m.chemicalbook.com]
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